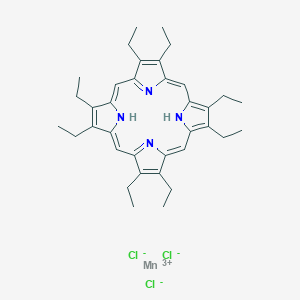
Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride is a coordination compound where manganese is complexed with a porphyrin ligand. This compound is known for its unique structural and electronic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride typically involves the metalation of 2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin with manganese(III) chloride. The reaction is carried out in a suitable solvent, often under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride undergoes various chemical reactions, including:
Oxidation: The manganese center can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions can occur, typically involving reducing agents that target the manganese center.
Substitution: Ligand substitution reactions are possible, where the chloride ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve ligands like phosphines or amines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state manganese complexes, while reduction can produce lower oxidation state species.
Scientific Research Applications
Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential role in mimicking the activity of natural enzymes, particularly those involving manganese.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant or in photodynamic therapy.
Industry: Utilized in the development of materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride involves its ability to participate in redox reactions. The manganese center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic activity and its role in mimicking enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
- 2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin iron(III) chloride
- 2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin zinc(II) chloride
- **2,3,7,8,12,13,17,18-octaethyl-21
Properties
Molecular Formula |
C36H46Cl3MnN4 |
|---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride |
InChI |
InChI=1S/C36H46N4.3ClH.Mn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;;/h17-20,37,40H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
OOUCNTOGOJHBAQ-UHFFFAOYSA-K |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Cl-].[Cl-].[Cl-].[Mn+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















